molecular formula C7H7N3O2S B3030667 p-Toluenesulfonyl azide CAS No. 941-55-9

p-Toluenesulfonyl azide

Cat. No.: B3030667
CAS No.: 941-55-9
M. Wt: 197.22 g/mol
InChI Key: NDLIRBZKZSDGSO-UHFFFAOYSA-N
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Description

p-Toluenesulfonyl azide is an organic compound with the molecular formula C₇H₇N₃O₂S. It is a colorless oil that is commonly used in organic synthesis, particularly in the preparation of various nitrogen-containing compounds. The compound is known for its role in diazo transfer reactions and cycloaddition reactions, making it a valuable reagent in synthetic chemistry.

Mechanism of Action

Target of Action

p-Toluenesulfonyl azide (TsN3) is primarily used as a reagent in chemical reactions . Its primary targets are other reactants in the chemical reactions where it is used. For example, it can be employed along with alkynes and amines in a three-component coupling reaction for the synthesis of N-sulfonylamidines .

Mode of Action

TsN3 interacts with its targets through a series of chemical reactions. One of the most used applications of TsN3 is the diazo transfer reaction . Other applications for TsN3 include cycloaddition reactions, especially the [3+2] cycloaddition with alkynes for the formation of substituted triazoles .

Biochemical Pathways

TsN3 is involved in several biochemical pathways, including the diazo transfer reaction and [3+2] cycloaddition with alkynes . These reactions lead to the formation of various compounds, such as N-sulfonylamidines and substituted triazoles .

Pharmacokinetics

It’s worth noting that tsn3 is a colorless oil with a melting point of 21–22 ºc and boiling point of 110–115 °c at 0001mmHg .

Result of Action

The result of TsN3’s action is the formation of new compounds through chemical reactions. For instance, it can result in the synthesis of N-sulfonylamidines and substituted triazoles .

Action Environment

The action of TsN3 is influenced by environmental factors such as temperature and pressure. It is stable under normal conditions but is regarded as a potential explosive and should be carefully stored . Reactions involving TsN3 should be conducted with caution, especially when it is heated at or above 100 °C .

Preparation Methods

Synthetic Routes and Reaction Conditions

p-Toluenesulfonyl azide can be synthesized through the reaction of p-toluenesulfonyl chloride with sodium azide. The reaction is typically carried out in a mixture of water and acetone at temperatures ranging from 0 to 23°C. The reaction proceeds as follows:

[ \text{p-Toluenesulfonyl chloride} + \text{Sodium azide} \rightarrow \text{this compound} + \text{Sodium chloride} ]

The product is then separated and purified to obtain this compound in good yield .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistent quality and safety during production.

Chemical Reactions Analysis

Types of Reactions

p-Toluenesulfonyl azide undergoes various types of chemical reactions, including:

    Diazo Transfer Reactions: It is commonly used to transfer diazo groups to other compounds.

    Cycloaddition Reactions: It participates in [3+2] cycloaddition reactions with alkynes to form substituted triazoles.

    Aziridination Reactions: It acts as a nitrogen source in the aziridination of alkenes.

Common Reagents and Conditions

    Copper Catalysts: Copper(I) iodide is often used as a catalyst in cycloaddition reactions.

    Iron Porpholactones: These are used as catalysts in aziridination and amidation reactions.

    Solvents: Common solvents include acetone, ethanol, and water.

Major Products

Scientific Research Applications

p-Toluenesulfonyl azide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetamidobenzenesulfonyl azide
  • Benzyl azide
  • 4-Carboxybenzenesulfonazide
  • Diphenyl phosphoryl azide

Uniqueness

p-Toluenesulfonyl azide is unique due to its high reactivity and versatility in organic synthesis. It is particularly valued for its ability to participate in a wide range of reactions, making it a versatile reagent in both academic and industrial research .

Properties

IUPAC Name

N-diazo-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c1-6-2-4-7(5-3-6)13(11,12)10-9-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLIRBZKZSDGSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061333
Record name p-Toluenesulfonyl azide
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Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941-55-9
Record name Tosyl azide
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URL https://commonchemistry.cas.org/detail?cas_rn=941-55-9
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Record name Tosyl azide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138649
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Record name Benzenesulfonyl azide, 4-methyl-
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Record name p-Toluenesulfonyl azide
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Record name Tosyl azide
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Record name P-TOLUENESULFONYL AZIDE
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Synthesis routes and methods I

Procedure details

After dissolving sodium azide (22.5 g, 0.35 mole) in a small amount of H2O, the resulting solution was diluted with a 90% ethanol aqueous solution (130 ml). To this, a solution of p-toluenesulfonyl chloride (60 g, 0.32 mole) in ethanol (300 ml) was added dropwise at 10°-25° C., followed by reaction at room temperature for 2.5 hours. The reaction solution was concentrated at room temperature under reduced pressure. The resulting oily residue was washed several times with H2O and dried over anhydrous MgSO4. After removing the drying agent by filtration, there was obtained 50.7 g of p-toluenesulfonylazide as a colorless oil.
Quantity
22.5 g
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reactant
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60 g
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300 mL
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130 mL
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Synthesis routes and methods II

Procedure details

A solution of 35 g. (0.5 moles) of sodium azide in 200 ml of water was placed in a 2 litre Erlenmeyer flask and diluted with 400 ml of 90% aqueous ethanol. To this solution was added with stirring a warm (45° C.) solution of 96 g. (0.50 mole) of p-toluenesulfonyl chloride in 1 litre of 99% ethanol. During the addition, sodium chloride separated. The reaction mixture was stirred at room temperature for 2.5 hours. Most of the solvent is removed at 35° C. (15 mm) with a rotary evaporator. The residue was mixed with 1.2 liters of water in a separatory funnel, and the oily p-toluenesulfonyl azide separated. This oil was washed with two 100 ml portions of water and dried over anhydrous sodium sulfate. Filtration with suction gave 50 g (60%, based on p-toluenesulfonyl chloride) of pure, colorless p-toluenesulfonyl azide which completely crystallised on standing at 5°.
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0.5 mol
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0.5 mol
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reactant
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0 (± 1) mol
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200 mL
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400 mL
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0 (± 1) mol
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solvent
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of tosyl chloride (4 g, 21 mmols) in acetone (60 ml) was added at 0-5 C a solution of sodium azide (1.37 g, 21 mmols) and the resulting solution was stirred at that temperature for 2 hours. Acetone was removed and the aqueous mixture was extracted with ether three times. The combined extracts were dried over MgSO4. Evaporation of solvents provided tosyl azide (4 g, 97%). (Eur. J. Org. Chem. 2003, 821-832.)
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4 g
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1.37 g
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60 mL
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Yield
97%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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